molecular formula C7H12N2OS B14910166 5-pentyl-1,3,4-oxadiazole-2(3H)-thione

5-pentyl-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B14910166
M. Wt: 172.25 g/mol
InChI Key: XAYVOBTVZMWMCQ-UHFFFAOYSA-N
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Description

Historical Context and Significance of 1,3,4-Oxadiazole (B1194373) Derivatives in Chemical Research

Oxadiazoles (B1248032) are five-membered heterocyclic compounds that contain one oxygen and two nitrogen atoms. nih.gov Depending on the position of the nitrogen atoms, four isomers exist: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. nih.govneliti.com Among these, the 1,3,4-oxadiazole scaffold is particularly prominent in scientific research and drug discovery. nih.gov

The significance of 1,3,4-oxadiazole derivatives stems from their broad and potent biological activities. openmedicinalchemistryjournal.com For decades, researchers have synthesized and investigated these compounds, revealing their potential as therapeutic agents. wisdomlib.org The 1,3,4-oxadiazole nucleus is considered a privileged pharmacophore, meaning it is a molecular framework that is able to bind to multiple biological targets. This has led to the development of derivatives with a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antiviral activities. openmedicinalchemistryjournal.comjchemrev.comjusst.orgrjptonline.orgresearchgate.net The structural versatility of the 1,3,4-oxadiazole ring allows for modifications that can fine-tune its biological and physicochemical properties, making it a focal point in the search for new and effective therapeutic agents. openmedicinalchemistryjournal.com

Structural Features and Chemical Nomenclature of 5-pentyl-1,3,4-oxadiazole-2(3H)-thione

The systematic name, this compound, precisely describes the molecular architecture of the compound.

1,3,4-Oxadiazole : This denotes the core five-membered heterocyclic ring containing an oxygen atom at position 1, and two nitrogen atoms at positions 3 and 4.

5-pentyl : A five-carbon alkyl chain (pentyl group) is attached to the carbon atom at position 5 of the oxadiazole ring.

2(3H)-thione : This indicates the presence of a sulfur atom double-bonded to the carbon at position 2 (a thione group, C=S). The "(3H)" signifies that the nitrogen atom at position 3 is bonded to a hydrogen atom, which is necessary to satisfy valence requirements when the C=S double bond is present.

The 1,3,4-oxadiazole ring is an aromatic system. It is a planar, five-membered heterocycle with two nitrogen atoms and one oxygen atom. jusst.org This arrangement of heteroatoms influences the electron distribution within the ring, making it an electron-deficient system. This electronic nature, along with its planarity, contributes to its ability to participate in various non-covalent interactions with biological macromolecules, which is a key factor in its diverse pharmacological activities. The solubility of 1,3,4-oxadiazole derivatives can be influenced by the substituents on the ring; for instance, aryl substituents tend to decrease water solubility. mdpi.com

Table 1: Key Structural and Physicochemical Features of the 1,3,4-Oxadiazole-2(3H)-thione Scaffold
FeatureDescription
Core Structure1,3,4-Oxadiazole
Molecular Formula (core)C₂H₂N₂OS nih.gov
Ring Size5-membered
Heteroatoms1 Oxygen, 2 Nitrogen, 1 Sulfur
AromaticityYes
Key Functional GroupThione (C=S) or Thiol (S-H)
TautomerismExhibits Thiol-Thione Tautomerism

A critical feature of 5-substituted-1,3,4-oxadiazole-2(3H)-thiones is their existence in a tautomeric equilibrium between the thione form and the thiol form. jchemrev.comnih.govresearchgate.net Tautomers are structural isomers of chemical compounds that readily interconvert.

Thione form : this compound, which contains a carbon-sulfur double bond (C=S) and a hydrogen atom on a ring nitrogen (N-H).

Thiol form : 5-pentyl-1,3,4-oxadiazole-2-thiol, which contains a carbon-sulfur single bond with a hydrogen on the sulfur atom (S-H) and a carbon-nitrogen double bond within the ring.

This equilibrium is dynamic and can be influenced by factors such as the solvent, pH, and temperature. In the solid state, the thione form is generally found to be predominant. researchgate.net This tautomerism has significant implications for the compound's chemical reactivity and biological activity. The presence of both a potential hydrogen bond donor (N-H or S-H) and acceptor (S or N) sites makes these molecules capable of forming stable complexes with metal ions, which can enhance their therapeutic potential. ijcce.ac.ir The ability to exist in two forms can also influence how the molecule interacts with biological targets like enzymes and receptors. researchgate.net

Table 2: Tautomeric Forms of 5-pentyl-1,3,4-oxadiazole-2-thiol/thione
TautomerKey Functional GroupSystematic Name
ThioneC=SThis compound
ThiolS-H5-pentyl-1,3,4-oxadiazole-2-thiol

Research Rationale and Scope for this compound

While extensive research exists for the 1,3,4-oxadiazole-2(3H)-thione scaffold with various substituents, specific studies focusing solely on the 5-pentyl derivative are less common. The rationale for synthesizing and investigating this particular compound is rooted in established principles of medicinal chemistry. The synthesis of new derivatives of a known pharmacologically active scaffold is a common strategy to discover new therapeutic agents. nih.gov

The primary rationale is to explore how the introduction of a pentyl group at the C5 position affects the biological activity profile of the 1,3,4-oxadiazole-2(3H)-thione core. The pentyl group is a moderately long, non-polar alkyl chain. Its inclusion can increase the lipophilicity (fat-solubility) of the molecule. This modification can have several potential consequences:

Enhanced Membrane Permeability : Increased lipophilicity can improve the ability of the compound to cross biological membranes, such as the cell walls of bacteria or the membranes of cancer cells, potentially leading to enhanced potency.

Modified Target Binding : The size and shape of the pentyl group could influence how the molecule fits into the binding site of a target protein or enzyme, potentially altering its activity and selectivity.

The scope of research for this compound would typically involve its chemical synthesis, often by reacting a corresponding acylhydrazide with carbon disulfide in a basic medium, followed by characterization of its structure. nih.govmdpi.com Subsequently, the compound would be subjected to a battery of biological screenings to evaluate its potential as an antibacterial, antifungal, anticancer, or anti-inflammatory agent, among other possibilities that are characteristic of the 1,3,4-oxadiazole class of compounds. rjptonline.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

5-pentyl-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C7H12N2OS/c1-2-3-4-5-6-8-9-7(11)10-6/h2-5H2,1H3,(H,9,11)

InChI Key

XAYVOBTVZMWMCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NNC(=S)O1

Origin of Product

United States

Chemical Reactivity and Transformation of 5 Pentyl 1,3,4 Oxadiazole 2 3h Thione

Ring-Opening Reactions and Derivatization of the Oxadiazole Core

The 1,3,4-oxadiazole (B1194373) ring, while aromatic, can be susceptible to ring-opening reactions under specific nucleophilic conditions. A notable transformation for 5-substituted-1,3,4-oxadiazole-2-thiones involves their reaction with hydrazine (B178648) hydrate (B1144303). This reaction does not simply involve a substitution but leads to a complete rearrangement of the heterocyclic core.

Specifically, when a 5-substituted-1,3,4-oxadiazole-2-thione is treated with hydrazine hydrate, the oxygen heteroatom of the oxadiazole ring is displaced, leading to the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. acs.org This ring transformation is a crucial synthetic route for converting 1,3,4-oxadiazoles into 1,2,4-triazoles, which are another important class of heterocyclic compounds. For 5-pentyl-1,3,4-oxadiazole-2(3H)-thione, this reaction would yield 4-amino-5-pentyl-4H-1,2,4-triazole-3-thiol.

Derivatization of the this compound core primarily occurs at the N-3 position of the ring and the exocyclic sulfur atom (via its thiol tautomer). One of the most common derivatization methods is the Mannich reaction. asianpubs.org This reaction involves the aminomethylation at the N-3 position by treating the compound with formaldehyde (B43269) and a primary or secondary amine. asianpubs.orgjchemrev.com This method has been widely used to synthesize a large library of N-Mannich bases with diverse biological activities.

The general scheme for the Mannich reaction is as follows:

Reactants : this compound, formaldehyde, and a suitable amine (e.g., morpholine, piperidine, or various anilines).

Conditions : Typically refluxed in a solvent like ethanol (B145695). jchemrev.com

Product : 3-(Substituted-aminomethyl)-5-pentyl-1,3,4-oxadiazole-2(3H)-thione.

Another significant derivatization pathway is through the thiol tautomer, 5-pentyl-1,3,4-oxadiazole-2-thiol. The thiol group is nucleophilic and readily reacts with electrophiles. Alkylation with alkyl halides in the presence of a base, for instance, leads to the formation of S-alkylated derivatives, which are 2-(alkylthio)-5-pentyl-1,3,4-oxadiazoles. nih.gov

Oxidation Reactions

The oxidation of the thione group in 5-substituted-1,3,4-oxadiazole-2(3H)-thiones can lead to various products depending on the oxidizing agent and reaction conditions. One of the expected transformations is the conversion of the thione (C=S) group to its oxo (C=O) analog, yielding the corresponding 5-pentyl-1,3,4-oxadiazol-2(3H)-one. This type of oxidative desulfurization can be achieved using various reagents. For example, in the synthesis of related heterocyclic systems, oxidizing agents like iodobenzene (B50100) in the presence of Oxone have been employed to convert thiosemicarbazide (B42300) precursors into oxadiazoles (B1248032), demonstrating a C=S to C=O conversion during the cyclization process. researchgate.net

Furthermore, studies on the oxidation of related 2-amino-5-aryl-1,3,4-oxadiazoles with sodium periodate (B1199274) in an acidic medium have been conducted, indicating that the oxadiazole ring itself is stable under these oxidative conditions while the substituent is oxidized. jipbs.com While this study does not directly address the thione derivative, it suggests the general stability of the 1,3,4-oxadiazole core to certain oxidizing agents. The thione group is generally more susceptible to oxidation than the rest of the molecule. Stronger oxidizing agents could potentially lead to the formation of sulfonic acids or other degradation products.

Tautomeric Equilibrium Studies and Solvent Effects

This compound exists as a mixture of two tautomeric forms in equilibrium: the thione form and the thiol form. This thione-thiol tautomerism is a critical aspect of its chemical character, as the two forms exhibit different reactivity. The thione form contains a C=S double bond and an N-H bond, while the thiol form contains a C-S single bond within the ring, an S-H bond, and the ring becomes fully aromatic with a C=N bond.

The position of this equilibrium is highly dependent on the solvent environment. Spectroscopic studies (UV, IR, and NMR) on related 5-substituted-1,3,4-oxadiazole-2-thiones have demonstrated a clear correlation between solvent polarity and the predominant tautomeric form.

In polar solvents (such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and water), the more polar thione form is favored. The polarity of the solvent stabilizes the charge separation inherent in the C=S and N-H bonds of the thione tautomer.

In non-polar solvents (such as cyclohexane (B81311) or dioxane), the equilibrium shifts towards the less polar, aromatic thiol form.

Theoretical calculations have corroborated these experimental findings, showing that the thione tautomer is energetically more stable in the gas phase and even more so in aqueous media due to strong solvent-solute interactions. The ability of protic solvents to form hydrogen bonds with the C=S group and the N-H proton further stabilizes the thione form.

The following table summarizes the effect of solvent polarity on the tautomeric equilibrium.

Solvent TypeDielectric ConstantPredominant TautomerReasoning
Non-polar (e.g., Cyclohexane)LowThiolFavors the less polar, aromatic form.
Polar Aprotic (e.g., DMSO)HighThioneStabilization of the polar C=S bond.
Polar Protic (e.g., Ethanol, Water)HighThioneStrong stabilization through hydrogen bonding with N-H and C=S groups.

This solvent-dependent tautomerism is crucial for understanding the reactivity of this compound. For instance, reactions involving the sulfur atom as a nucleophile (like S-alkylation) proceed via the thiol tautomer, which would be favored under less polar conditions or in the presence of a base that deprotonates the thiol. Conversely, reactions involving the N-H proton, such as the Mannich reaction, start from the thione tautomer, which is predominant in polar solvents like ethanol where the reaction is often conducted. asianpubs.org

In-depth Analysis of this compound in Coordination Chemistry

Following a comprehensive review of available scientific literature, it has been determined that specific research detailing the coordination chemistry, metal complex synthesis, and material science applications of This compound is not present in the existing body of published work.

The current research landscape for 1,3,4-oxadiazole-2(3H)-thione ligands is rich and varied, however, it is predominantly focused on derivatives where the 5-position is substituted with aromatic or heterocyclic rings, such as phenyl, pyridyl, or furan (B31954) groups. These studies have established the versatile role of the 1,3,4-oxadiazole-2(3H)-thione scaffold as a ligand in coordination chemistry.

General findings for related compounds indicate that the 1,3,4-oxadiazole-2(3H)-thione moiety typically engages in a thiol-thione tautomerism and can coordinate with metal ions through its multiple donor sites, primarily the exocyclic sulfur atom and the nitrogen atoms of the heterocyclic ring. The coordination behavior and the properties of the resulting metal complexes are extensively documented for these aryl and heterocyclic derivatives.

Unfortunately, these findings cannot be directly extrapolated to the 5-pentyl derivative to meet the required standards of scientific accuracy for this article. The electronic and steric effects of an aliphatic pentyl group would differ significantly from an aromatic substituent, influencing the ligand's field strength, the stability of the resulting complexes, their geometric structures, and ultimately their potential applications.

Without dedicated experimental data and characterization for this compound, any discussion on the topics outlined in the user's request would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. Therefore, the requested article cannot be generated at this time.

Below is the list of compounds that would have been included had the relevant information been available.

Coordination Chemistry of 1,3,4 Oxadiazole 2 3h Thiones As Ligands

Applications in Materials Science and Chemosensors

Luminescence-Producing Materials

The 1,3,4-oxadiazole (B1194373) ring is a well-known component in materials designed for organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yield and excellent thermal and chemical stability. nih.govnih.gov Coordination of 1,3,4-oxadiazole-based ligands with metal ions, particularly transition metals like iridium(III) and aluminum(III), can produce highly efficient phosphorescent or fluorescent materials. nih.gov These metal complexes are integral to the emissive layer in OLEDs, where they are responsible for generating light. nih.govrsc.org

While 2,5-diaryl-1,3,4-oxadiazoles are commonly used for these applications, the incorporation of a thione group, as in 5-pentyl-1,3,4-oxadiazole-2(3H)-thione, introduces a sulfur donor atom. This modification can influence the electronic properties and photophysical behavior of the resulting metal complexes. The thione group can potentially lead to different emission characteristics or, in some cases, quenching of luminescence. However, the coordination with specific metal ions can modulate these effects, leading to the development of novel luminescent materials. The high photoluminescent quantum yield and stability of the oxadiazole core make it a promising scaffold for building new fluorescent frameworks upon coordination. nih.gov

Electron-Transporting Materials

The 1,3,4-oxadiazole moiety is inherently electron-deficient, a characteristic that makes its derivatives excellent candidates for electron-transporting materials (ETMs) in electronic devices such as OLEDs. rsc.org In a typical OLED structure, the ETM facilitates the movement of electrons from the cathode to the emissive layer, ensuring efficient recombination of electrons and holes to produce light. The structural and electronic properties of 5-substituted-1,3,4-oxadiazole-2-thiones are consistent with the requirements for ETMs. researchgate.net

Corrosion Inhibitors

Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are well-established as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.net 5-substituted-1,3,4-oxadiazole-2(3H)-thiones are particularly promising in this regard due to the presence of multiple adsorption centers (N, S, and O atoms) and the aromatic oxadiazole ring. researchgate.netresearchgate.net The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The adsorption can occur through a combination of physisorption (electrostatic interaction) and chemisorption (covalent bond formation via electron donation from the heteroatoms to the vacant d-orbitals of the metal). mocedes.org The presence of a long alkyl chain, such as the pentyl group in this compound, is known to enhance inhibition efficiency. This enhancement is attributed to the increased surface coverage and the formation of a more compact, hydrophobic film that repels water and corrosive species. researchgate.net Studies on analogous long-chain fatty acid oxadiazoles (B1248032) and 5-alkyl thiadiazoles have demonstrated a direct correlation between the length of the alkyl chain and the effectiveness of corrosion inhibition. researchgate.netresearchgate.net

Table 1: Corrosion Inhibition Efficiency of Related Heterocyclic Thiones

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%) Reference
5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol Carbon Steel 1.0 M HCl ~93.1% at 5 mM researchgate.net
5-amino-1,3,4-thiadiazole-2-thiol Aluminum 1 M HCl 94.28% at 2.0 mM mocedes.org

Metal-Ion Sensing Mechanisms

The ability of 1,3,4-oxadiazole derivatives to act as ligands for metal ions also makes them highly suitable for the development of chemosensors. nih.gov These sensors are designed to detect the presence of specific metal ions through a measurable response, typically a change in fluorescence or color. mdpi.comnih.gov The 1,3,4-oxadiazole-2(3H)-thione scaffold is an excellent platform for chemosensors due to its potential coordination sites (N, O, and S atoms) that can selectively bind with metal ions. nih.govnih.gov

The primary mechanism for sensing often involves fluorescence modulation. nih.gov Upon binding a metal ion, the electronic properties of the molecule are altered, leading to either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence. rsc.org Common mechanisms include:

Photo-induced Electron Transfer (PET): In a PET sensor, the binding of a metal ion can inhibit or promote an electron transfer process that otherwise quenches the fluorescence, thus "turning on" the signal.

Complex Formation: The simple act of coordination can rigidify the molecular structure, reducing non-radiative decay pathways and leading to fluorescence enhancement. nih.gov Conversely, coordination with paramagnetic metal ions like Cu²⁺ can lead to fluorescence quenching. nih.gov

Derivatives of 1,3,4-oxadiazole have been successfully employed to create selective and sensitive sensors for a wide range of metal ions, including Zn²⁺, Cu²⁺, Ag⁺, Co²⁺, and Ni²⁺. mdpi.comnih.govrsc.orgnih.gov The selectivity of the sensor can be tuned by modifying the substituent at the 5-position of the oxadiazole ring and by incorporating other functional groups.

Table 2: Examples of 1,3,4-Oxadiazole-Based Metal Ion Sensors

Sensor Type Target Ion(s) Sensing Mechanism Reference
Fluorinated 1,3,4-oxadiazole derivatives Ag⁺, Co²⁺, Cu²⁺ Formation of new absorption bands mdpi.com
N-substituted 1,3,4-oxadiazole Zn²⁺ Fluorescence enhancement (OFF-ON) rsc.org
Calix researchgate.netcrown-based 1,3,4-oxadiazole Cu²⁺ Fluorescence quenching nih.gov

In Vitro Biological Activity and Mechanistic Insights of 5 Pentyl 1,3,4 Oxadiazole 2 3h Thione and Analogs

Antimicrobial Activity

Derivatives of 5-substituted-1,3,4-oxadiazole-2(3H)-thione are recognized for their broad antimicrobial potential, demonstrating varied efficacy against a range of pathogenic bacteria, fungi, viruses, mycobacteria, and protozoa. nih.govnih.govresearchgate.net The versatility of the 1,3,4-oxadiazole-2-thione core allows for structural modifications, particularly at the 5-position, leading to compounds with diverse and potent biological actions. asianpubs.org

Analogs of 5-pentyl-1,3,4-oxadiazole-2(3H)-thione have demonstrated notable antibacterial activity, which often varies between Gram-positive and Gram-negative bacteria. Research indicates that, in general, these compounds tend to exhibit greater potency against Gram-positive bacteria compared to Gram-negative strains. nih.gov For instance, a study on N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione revealed that piperazinomethyl derivatives displayed broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5–8 μg/mL. nih.gov Another study synthesized a series of 1,3,4-oxadiazole (B1194373) derivatives, with some showing moderate activity against the tested bacterial strains. researchgate.net

The substitution on the core structure plays a critical role in the antibacterial effect. Thiazole-substituted 1,3,4-oxadiazole derivatives that were S-substituted showed enhanced antimicrobial activity compared to their unsubstituted counterparts. mdpi.com

Table 1: In Vitro Antibacterial Activity of 1,3,4-Oxadiazole-2(3H)-thione Analogs

Compound SeriesBacterial StrainActivity (MIC in µg/mL)Reference
Piperazinomethyl derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thioneGram-positive & Gram-negative bacteria0.5 - 8 nih.gov
1,3,4-oxadiazole derivatives (OZE-I, OZE-II)Staphylococcus aureus strains (including MRSA)4 - 16 nih.gov
1,3,4-oxadiazole derivative (OZE-III)Staphylococcus aureus strains (including MRSA)8 - 32 nih.gov
5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivativesS. aureus, S. pyogenes, E. coli, K. aerogenesModerate activity at 100 µg/mL researchgate.netglobalresearchonline.net
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391)Escherichia coli, Streptococcus pneumoniaeStronger than ampicillin nih.gov
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolPseudomonas aeruginosa>100 times stronger than ampicillin nih.gov

Staphylococcus aureus : This Gram-positive pathogen is a frequent target for 1,3,4-oxadiazole derivatives. Several studies have reported potent activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). Three specific 1,3,4-oxadiazole derivatives (OZE-I, OZE-II, OZE-III) demonstrated significant activity against seven S. aureus strains, with MICs ranging from 4 to 32 μg/mL. nih.gov These compounds were also found to be bactericidal. nih.gov Furthermore, a newly developed derivative of a known 1,3,4-oxadiazole inhibitor showed a 16- to 32-fold increase in activity against a panel of multidrug-resistant S. aureus strains. bath.ac.uk Mannich bases of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione also showed moderate activity against S. aureus. researchgate.netglobalresearchonline.net

Escherichia coli : As a representative Gram-negative bacterium, E. coli has been tested against various 1,3,4-oxadiazole-2-thione analogs. A 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol derivative showed stronger activity against E. coli than the reference drug ampicillin. nih.gov Moderate activity was also observed for 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives. researchgate.netglobalresearchonline.net

Pseudomonas aeruginosa : This opportunistic Gram-negative pathogen was also susceptible to certain analogs. Notably, the 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol compound was reported to be over 100 times more potent against P. aeruginosa than ampicillin. nih.gov

Mycobacterium tuberculosis : Various analogs of 1,3,4-oxadiazole-2-thione have shown significant promise as antitubercular agents. This specific activity is detailed further in section 5.1.4.

The 1,3,4-oxadiazole-2-thiol (B52307) scaffold is a key feature in many compounds with significant antifungal properties. asianpubs.org Studies have demonstrated their efficacy against a variety of fungal pathogens.

A series of novel 5-substituted 1,3,4-oxadiazole-2-thiols were tested against four fungal strains: Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. asianpubs.orgepa.gov Certain derivatives showed significant linear growth inhibition against Mucor species and Aspergillus fumigatus, with one compound demonstrating activity greater than the standard drug, terbinafine. asianpubs.org

The yeast Candida albicans is a particularly important target. Two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against C. albicans with a MIC of 32 μg/mL. nih.govfrontiersin.org Another derivative, LMM6, was also highly effective against several clinical C. albicans isolates, with MIC values ranging from 8 to 32 µg/mL. nih.gov This compound also exhibited a fungicidal profile and promising anti-biofilm activity. nih.gov

Table 2: In Vitro Antifungal Activity of 1,3,4-Oxadiazole Analogs

Compound Series/NameFungal StrainActivity (MIC in µg/mL)Reference
5-substituted 1,3,4-oxadiazole-2-thiolsMucor species, Aspergillus fumigatusSignificant activity at 200 µg/mL asianpubs.org
5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivativesCandida albicansModerate activity at 100 µg/mL researchgate.netglobalresearchonline.net
LMM5 and LMM11Candida albicans32 nih.govfrontiersin.org
LMM6Candida albicans (clinical isolates)8 - 32 nih.gov

The 1,3,4-oxadiazole core is a privileged structure in the development of antiviral agents, with derivatives showing activity against a wide range of viruses, including HIV, HCV, HBV, and HSV. nih.gov Research into 1,3,4-oxadiazole-2-thione derivatives has also revealed potential antiviral applications.

One study synthesized a series of new benzothiazole (B30560) derivatives from 1,3,4-oxadiazole-2-thiones and tested them against several virus families. These included viruses with single-stranded positive-sense RNA, single-stranded negative-sense RNA, double-stranded RNA genomes, and some Flaviviridae viruses. researchgate.net More recently, certain 1,3,4-oxadiazole derivatives were evaluated for their ability to inhibit SARS-2 (COVID-19). Two compounds exhibited notable antiviral efficacy against SARS-2, with half-maximal inhibitory concentration (IC50) values of 15.2 µM and 15.7 µM, respectively. biotechjournal.in Other research has identified 1,3,4-oxadiazole derivatives as potent inhibitors of Hepatitis C virus (HCV) and HIV-1 reverse transcriptase. arkat-usa.org

A significant body of research has highlighted the potent in vitro activity of 1,3,4-oxadiazole-2-thione analogs against Mycobacterium tuberculosis. nih.gov These compounds have been investigated as potential new leads to combat tuberculosis, including drug-resistant strains. msptm.orgnih.gov

A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were tested against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. One compound was particularly active against M. smegmatis, with an MIC value of 25 µM. msptm.org In another study, a library of 1,3,4-oxadiazole-hydrazone hybrids was evaluated against the virulent M. tuberculosis H37Rv strain and several resistant strains. The most effective compounds shared a similar profile against the H37Rv strain, with MICs of 8 μg/mL, and were also the best candidates against a pyrazinamide-resistant strain, with MICs of 4 μg/mL. mdpi.com Another investigation into nitro-substituted heteroaromatic carboxamides of 1,3,4-oxadiazole identified derivatives as candidates for the development of novel antitubercular agents. researchgate.net

Table 3: In Vitro Antitubercular Activity of 1,3,4-Oxadiazole Analogs

Compound SeriesMycobacterial StrainActivity (MIC)Reference
2,5-disubstituted-1,3,4-oxadiazole derivative (5d)Mycobacterium smegmatis25 µM msptm.org
1,3,4-oxadiazole-hydrazone hybrids (1k, 1l)Mycobacterium tuberculosis H37Rv8 µg/mL mdpi.com
1,3,4-oxadiazole-hydrazone hybrids (1k, 1l)Pyrazinamide-resistant M. tuberculosis4 µg/mL mdpi.com
3,5-disubstituted-1,2,4-oxadiazole (3a)Mycobacterium tuberculosis H37Rv8 µg/mL nih.gov
3,5-disubstituted-1,2,4-oxadiazole (3a)MDR-M. tuberculosis strain16 µg/mL nih.gov

Derivatives of oxadiazoles (B1248032) have emerged as promising scaffolds for the development of new antiprotozoal agents. Research has shown their efficacy against several parasitic protozoa, including Leishmania, Trypanosoma, and Plasmodium species.

A study investigating 1,2,4-oxadiazole (B8745197) derivatives against Leishmania infantum, the agent of visceral leishmaniasis, found one compound (Ox1) to be particularly promising. It exhibited high selectivity against both promastigote and amastigote forms of the parasite and induced severe morphological damage leading to cell death. mdpi.com Another study found that a 2,3-dihydro-1,3,4-oxadiazole (B8461923) derivative showed potent activity against Trypanosoma cruzi amastigotes, with an IC50 value of 1.11 µM, which was more potent than the standard drug benznidazole. tandfonline.com

Furthermore, nitro-containing 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to oxadiazoles, were screened for activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. Most of these compounds showed submicromolar IC50 values, with one derivative being among the most potent nitro-containing agents reported against this parasite in vitro. nih.gov Other research has focused on inhibiting specific parasitic enzymes, such as pteridine (B1203161) reductase-1 (PTR1) in Trypanosoma brucei, using thiadiazole scaffolds, identifying inhibitors with IC50 values in the mid-micromolar range. nih.goved.ac.uk

Molecular Targets and Mechanisms of Antimicrobial Action (e.g., FabH Inhibition)

Derivatives of 1,3,4-oxadiazole-2(3H)-thione are recognized for their broad-spectrum antimicrobial capabilities, demonstrating activity against various strains of bacteria and fungi. While specific research on the 5-pentyl analog's mechanism of action, such as the inhibition of β-ketoacyl-ACP synthase (FabH), is not extensively detailed in the available literature, the general class of 1,3,4-oxadiazole-2-thiones has been investigated for its antimicrobial potential.

Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. For instance, certain N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione have shown considerable inhibitory activity against Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Pseudomonas aeruginosa, and Escherichia coli. nih.govnih.gov Some analogs, particularly those with a 4-fluorophenyl substituent at the 5-position of the oxadiazole ring, have demonstrated stronger activity against E. coli and S. pneumoniae than the standard drug ampicillin. nih.gov

The antifungal properties of this class of compounds are also noteworthy, with some derivatives showing greater efficacy against Aspergillus niger and Candida albicans than the reference drug fluconazole. nih.gov The mechanism of antifungal action for some analogs is thought to involve the inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for the synthesis of sterols in fungal cell membranes. researchgate.net Furthermore, certain S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have been identified as potent inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for bacterial DNA replication. researchgate.net

While the direct inhibition of FabH by this compound remains an area for further investigation, the diverse antimicrobial mechanisms exhibited by its analogs underscore the therapeutic potential of this chemical scaffold.

Anticancer / Antitumor Activity

The 1,3,4-oxadiazole-2(3H)-thione nucleus is a prominent feature in the design of novel anticancer agents. nih.gov Analogs of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines, acting through multiple mechanisms.

Cytotoxicity against Various Cancer Cell Lines (e.g., HepG2, Hela, SW116, BGC823, MCF-7, HT29, A549)

A substantial body of research has documented the in vitro anticancer activity of 1,3,4-oxadiazole-2(3H)-thione derivatives against a panel of human cancer cell lines. These studies highlight the influence of different substituents on the oxadiazole ring on the cytotoxic potency.

For example, a series of 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H- tandfonline.comnih.govnih.govoxadiazole-2-thione derivatives were evaluated for their cytotoxicity. One compound, featuring trimethoxy substituents on both phenyl rings, showed notable activity against HepG2 (hepatocarcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (leukemia) cells. nih.govresearchgate.net In another study, certain novel 1,3,4-oxadiazole derivatives exhibited significant inhibitory activity against A549 (human lung cancer) and C6 (rat glioma) cell lines. acs.org

The table below summarizes the cytotoxic activity of various 1,3,4-oxadiazole-2(3H)-thione analogs against different cancer cell lines, as reported in the literature.

Cancer Cell LineCompound/Analog DescriptionIC50 (µM)Reference
HepG2 (Hepatocellular carcinoma)5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H- tandfonline.comnih.govnih.govoxadiazole-2-thione with trimethoxy substituents12.01 nih.gov
MCF-7 (Breast adenocarcinoma)5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H- tandfonline.comnih.govnih.govoxadiazole-2-thione with trimethoxy substituents7.52 nih.gov
A549 (Lung carcinoma)2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivativesVaries by derivative acs.org
C6 (Glioma)2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivativesVaries by derivative acs.org
HCT-116 (Colorectal carcinoma)N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thioneVaries by derivative nih.gov
HeLa (Cervical carcinoma)N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thioneVaries by derivative nih.gov

Inhibition of Specific Cellular Pathways/Enzymes (e.g., FAK, Thymidine Phosphorylase, MMP-9, Telomerase)

The anticancer effects of 1,3,4-oxadiazole-2(3H)-thione analogs are attributed to their ability to modulate the activity of key enzymes and signaling pathways involved in cancer progression.

Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase, is a known target for some 1,3,4-oxadiazole derivatives, which have been shown to inhibit its activity and consequently affect cancer cell adhesion, migration, and proliferation. nih.gov

Thymidine Phosphorylase (TP) , an enzyme involved in pyrimidine (B1678525) metabolism and angiogenesis, is another target. Certain 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have been identified as potent inhibitors of TP, suggesting a mechanism for their anti-proliferative effects. nih.gov

Matrix Metalloproteinase-9 (MMP-9) , an enzyme that degrades the extracellular matrix and facilitates cancer cell invasion and metastasis, has been shown to be inhibited by novel 1,3,4-oxadiazole derivatives. acs.org

Telomerase , an enzyme that maintains telomere length and is crucial for the immortalization of cancer cells, is also a target. Several 1,3,4-oxadiazole derivatives have been reported to exhibit telomerase inhibitory activity, thereby inducing senescence and apoptosis in cancer cells. nih.govnih.gov

Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Analysis, Mitochondrial Membrane Depolarization)

The cytotoxic effects of 1,3,4-oxadiazole-2(3H)-thione analogs are often mediated through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis in cancer cells, as evidenced by morphological changes and biochemical markers. acs.org For instance, treatment of MCF-7 breast cancer cells with silver(I) complexes of phenyl-substituted 1,3,4-oxadiazole-2-thione derivatives led to a significant increase in the apoptotic cell population. nih.gov

Cell cycle analysis has revealed that some of these compounds can cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. For example, certain 1,3,4-oxadiazole derivatives have been shown to induce cell cycle arrest in HT-1080 and A-549 cells. tandfonline.com

A key event in the apoptotic pathway is the disruption of the mitochondrial membrane potential . Research has demonstrated that treatment with 1,3,4-oxadiazole-2(3H)-thione analogs can lead to the loss of mitochondrial membrane permeabilization in cancer cells, a critical step in the intrinsic apoptotic pathway. nih.gov This depolarization is often a precursor to the release of pro-apoptotic factors from the mitochondria.

Anti-inflammatory and Analgesic Effects

In addition to their antimicrobial and anticancer properties, 1,3,4-oxadiazole-2(3H)-thione derivatives have been investigated for their potential as anti-inflammatory and analgesic agents.

In Vitro and In Vivo Models

The anti-inflammatory activity of these compounds has been evaluated using various in vitro and in vivo models. In vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), are commonly used to screen for anti-inflammatory potential. nih.gov Some novel Mannich bases of the 1,3,4-oxadiazole-2(3H)-thione scaffold have shown promising results in preventing lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a key inflammatory mediator. nih.gov

In vivo models, such as the carrageenan-induced paw edema test in rats, have been employed to confirm the anti-inflammatory effects of these compounds. nih.gov Derivatives of pyrrolo[3,4-d]pyridazinone linked with a 1,3,4-oxadiazole-2-thione moiety have demonstrated significant anti-inflammatory activity in this model. nih.gov Furthermore, some analogs have shown analgesic properties in animal models like the tail-flick and formalin tests. mdpi.com

The incorporation of the 1,3,4-oxadiazole-2-thione ring is also associated with a reduced risk of gastrointestinal side effects, a common issue with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Mechanistic Exploration of Anti-inflammatory Pathways

The anti-inflammatory properties of 1,3,4-oxadiazole-2(3H)-thione derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade. Research into analogs of this compound has demonstrated that a significant mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govmdpi.com These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. whitesscience.com By blocking the action of COX enzymes, these compounds can effectively reduce the production of prostaglandins, thereby alleviating inflammatory responses. nih.gov

Enzyme Inhibitory Activities (Beyond Antimicrobial/Anticancer)

Urease Inhibition

Derivatives of 1,3,4-oxadiazole-2(3H)-thione have emerged as a promising class of urease inhibitors. While direct studies on the 5-pentyl derivative are not extensively documented in the reviewed literature, research on analogous compounds provides strong evidence of its potential activity. A study on 5-substituted-1,3,4-oxadiazole-2(3H)-thiones reported significant in vitro urease inhibition, with some derivatives exhibiting IC50 values more potent than the standard inhibitor, thiourea (B124793). researchgate.net For instance, a derivative with a 2-bromo substituent showed an IC50 value of 12.60 ± 0.92 μM. researchgate.net

Further supporting this, a series of bis-1,3,4-oxadiazole derivatives demonstrated good urease inhibitory activities, with IC50 values ranging from 13.46 ± 0.34 to 74.45 ± 3.81 μM, with many compounds being more potent than thiourea (IC50 = 21.13 ± 0.415 μM). nih.gov The structure-activity relationship in these studies often highlights the importance of the substituent at the 5-position of the oxadiazole ring in determining the inhibitory potency.

Compound/AnalogUrease IC50 (µM)Reference
2-bromo substituted analog12.60 ± 0.92 researchgate.net
Bis-1,3,4-oxadiazole derivatives13.46 ± 0.34 to 74.45 ± 3.81 nih.gov
Thiourea (Standard)21.13 ± 0.415 nih.gov

Monoamine Oxidase (MAO) Inhibition

The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in the design of monoamine oxidase (MAO) inhibitors, which are crucial in the treatment of neurological disorders. nih.gov Analogs of this compound have shown significant potential as MAO inhibitors, particularly with selectivity for the MAO-B isoform.

A study focusing on 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives and their corresponding thione analogs found them to be highly potent and selective reversible inhibitors of MAO-B. nih.gov The thione analog, in particular, demonstrated an IC50 value in the low nanomolar range for MAO-B, with high selectivity over MAO-A. nih.gov For example, one of the most active thione derivatives had an MAO-B IC50 of 4.6 nM and a selectivity index (IC50 MAO-A / IC50 MAO-B) of over 71,400. nih.gov Another study on a 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole derivative reported a notable MAO-B inhibition with an IC50 value of 0.036 μM. mdpi.com These findings underscore the potential of the 1,3,4-oxadiazole-2(3H)-thione core, including the 5-pentyl derivative, as a scaffold for developing selective MAO-B inhibitors.

Compound/AnalogMAO-B IC50Selectivity (A/B)Reference
5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazole-2(3H)-thione4.6 nM>71,400 nih.gov
3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole0.036 µM- mdpi.com

Other Enzyme Targets (e.g., ACE, α-amylase)

α-Amylase Inhibition: Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as inhibitors of α-amylase, a key enzyme in carbohydrate digestion, making them interesting candidates for the management of diabetes mellitus. nih.govbuketov.edu.kz A series of novel 1,3,4-oxadiazole derivatives demonstrated significant in vitro α-amylase inhibitory activity, with some compounds showing maximum inhibition at a concentration of 7000 μg/mL. In another study, synthesized 1,3,4-oxadiazole derivatives, SC2 and SC8, exhibited potent α-amylase inhibitory activity with IC50 values of 36.5±1.5 μg/mL and 45.2±2.1 μg/mL, respectively, which were more potent than the standard drug acarbose (B1664774) (68.9±3.2 μg/mL). buketov.edu.kz

Angiotensin-Converting Enzyme (ACE) Inhibition: The inhibition of angiotensin-converting enzyme (ACE) is a major strategy in the treatment of hypertension. While specific studies on the ACE inhibitory activity of this compound are limited, the broader class of heterocyclic compounds is of interest in this area. For instance, a non-sulfhydryl compound, CV-5975, which has a more complex structure but contains a pentyl group, was found to be a highly potent ACE inhibitor with an IC50 of 3.1 x 10-9 M. nih.gov This suggests that the pentyl moiety can be accommodated in the active site of ACE, although further research is needed to establish the activity of the simpler this compound.

Antioxidant Activity

The 1,3,4-oxadiazole-2-thione nucleus is associated with significant antioxidant properties. jipbs.com Various in vitro assays have been employed to evaluate the antioxidant potential of derivatives of this scaffold. The most common of these is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. jipbs.com

In a study on novel 1,3,4-oxadiazole-2-thione derivatives, several compounds were screened for their antioxidant activity using DPPH, nitric oxide, and hydrogen peroxide scavenging assays. jipbs.com The results indicated that the antioxidant capacity is influenced by the nature of the substituents on the oxadiazole ring. For example, a compound with a diethyl group showed significant DPPH scavenging activity with an IC50 value of 26.7 µg/ml, comparable to the standard ascorbic acid (IC50 21.3 µg/ml). jipbs.com Another study on quinoline–1,3,4-oxadiazole conjugates also reported promising antioxidant profiles in DPPH and nitric oxide scavenging assays. nih.gov These findings suggest that this compound likely possesses antioxidant activity, although specific data for this compound is not detailed in the available literature.

AssayFindingReference
DPPH Radical ScavengingA derivative showed an IC50 of 26.7 µg/ml. jipbs.com
Nitric Oxide ScavengingA quinoline-1,3,4-oxadiazole conjugate showed potent activity. nih.gov
Hydrogen Peroxide ScavengingDerivatives showed antioxidant potential. jipbs.com

In Vitro Oxidative Stress Protection (e.g., against glutathione (B108866) depletion)

Free Radical Scavenging Mechanisms

The 1,3,4-oxadiazole scaffold is a key component in compounds studied for their antioxidant properties. mdpi.comneliti.comresearchgate.netresearchgate.net The mechanisms by which these derivatives scavenge free radicals have been explored through theoretical studies, such as density functional theory (DFT). nih.govnih.gov These investigations reveal three primary pathways for free radical inactivation: hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.govnih.gov

The efficiency of each mechanism is influenced by the chemical environment. nih.gov In a vacuum or non-polar medium, 1,3,4-oxadiazole derivatives tend to act as more efficient radical scavengers through the HAT and SPLET mechanisms. nih.govnih.gov However, in an aqueous solution, the SET-PT mechanism becomes the predominant reaction pathway. nih.govnih.gov The antioxidant activity is further influenced by the specific substituents on the oxadiazole ring. For instance, derivatives containing phenolic acid moieties have demonstrated notable scavenging of stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, with the 1,3,4-oxadiazole ring contributing to the resonance stabilization of the resulting phenoxyl radical. rsc.org

Thermodynamic descriptors such as bond dissociation enthalpy (BDE), adiabatic ionization potential (AIP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron transfer enthalpy (ETE) are calculated to predict the most likely scavenging mechanism. nih.gov Lower BDE values, for example, indicate a less stable O-H bond, favoring the HAT mechanism. nih.gov The reaction Gibbs free energy is also a critical factor in determining the spontaneity and preferred pathway of radical inactivation. nih.govnih.gov

Central Nervous System (CNS) Activities

Derivatives of 1,3,4-oxadiazole have been a focus of significant research for their potential effects on the central nervous system, demonstrating a range of activities including anticonvulsant and anxiolytic properties. nih.govresearchgate.net

A variety of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. thieme-connect.comwu.ac.thnih.govresearchgate.net These compounds are often assessed for their ability to protect against induced seizures. brieflands.comnih.gov

One notable analog, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (designated as compound 5b), has demonstrated particularly potent anticonvulsant activity. nih.govresearchgate.net In studies, this compound showed a median effective dose (ED₅₀) of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test. nih.govresearchgate.net This activity was found to be superior to that of the established antiepileptic drugs carbamazepine (B1668303) and ethosuximide. nih.govresearchgate.net

The mechanism of action for many of these anticonvulsant 1,3,4-oxadiazole derivatives is believed to involve the GABAergic system. nih.gov Compound 5b, for instance, exhibited a strong binding affinity for the GABA-A receptor, with a measured IC₅₀ value of 0.11 μM. nih.govresearchgate.net Molecular docking studies further suggest that these compounds interact with the benzodiazepine (B76468) binding site on the GABA-A receptor. wu.ac.thnih.gov Other studies have shown that derivatives with electron-withdrawing groups, such as nitro and chloro substituents, also exhibit excellent anticonvulsant activity. nih.gov

CompoundTest ModelED₅₀ (mg/kg)Reference DrugED₅₀ (mg/kg) of Reference
6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b)Maximal Electroshock (MES)8.9CarbamazepineNot Specified
Subcutaneous Pentylenetetrazole (scPTZ)10.2EthosuximideNot Specified

In addition to anticonvulsant effects, certain 1,3,4-oxadiazole analogs have been investigated for potential anxiolytic (anti-anxiety) activity. nih.gov The elevated plus maze (EPM) test is a standard preclinical model used to assess the anxiolytic potential of novel compounds. nih.govresearchgate.net

The potent anticonvulsant compound, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (compound 5b), also displayed significant anxiolytic activity in the EPM test. nih.govresearchgate.net This effect was observed at a low dose, indicating a strong potential for anxiety reduction. nih.govresearchgate.net The anxiolytic effects of these compounds are often linked to their interaction with the GABA-A receptor, similar to benzodiazepines, which are commonly used anxiolytic drugs. brieflands.comnih.gov Other research has also identified substituted diphenyl-1,3,4-oxadiazole derivatives that possess antianxiety activity. nih.gov

CompoundTest ModelObservation
6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b)Elevated Plus Maze (EPM)Significant anxiolytic activity observed. nih.govresearchgate.net
5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazoleNot SpecifiedShowed less significant antianxiety activity. nih.gov
5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazoleNot SpecifiedShowed excellent antianxiety activity. nih.gov

Structure Activity Relationship Sar and Computational Studies

SAR Analysis for 5-pentyl-1,3,4-oxadiazole-2(3H)-thione and Derivatives

The biological profile of 1,3,4-oxadiazole-2(3H)-thione derivatives is intricately linked to the nature and position of various substituents on the core heterocyclic ring. The thiol-thione tautomerism of the C=S group is a known characteristic of these compounds, influencing their interaction with biological targets. nih.gov

The substituent at the 5-position of the 1,3,4-oxadiazole (B1194373) ring plays a pivotal role in determining the molecule's pharmacological effects. While direct studies on the 5-pentyl group are specific, broader research on various alkyl and aryl substitutions provides a framework for understanding its influence.

Table 1: Effect of 5-Position Substituents on Biological Activity of 1,3,4-Oxadiazole-2(3H)-thione Derivatives

5-Position Substituent Observed Biological Activity Reference Compound Example
Phenyl with Trimethoxy Groups High cytotoxic effect against HepG2, MCF-7, and HL-60 cancer cell lines. 5-(3,4,5-trimethoxyphenyl) derivative
4-Hydroxyphenyl Strong inhibitory activity against M. tuberculosis. 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol
4-Fluorophenyl Potent activity against E. coli and S. aureus. 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391)

This table is generated based on findings from various 1,3,4-oxadiazole derivatives to illustrate the impact of the 5-position substituent.

Modifications at the nitrogen (N-3) and sulfur atoms of the 1,3,4-oxadiazole-2(3H)-thione scaffold are critical for diversifying and enhancing biological activity.

N-Substitution: The nitrogen at the 3-position is a common site for derivatization, often through Mannich reactions, to introduce a variety of side chains. nih.govrsc.org These substitutions can lead to compounds with improved potency. For example, introducing substituted phenylaminomethyl groups at the N-3 position has yielded derivatives with significant cytotoxic activity against various cancer cell lines. researchgate.netnih.gov The nature of the substituent on the introduced moiety is also crucial; for instance, trimethoxy substituents on a phenyl ring led to high cytotoxic effects. nih.gov

S-Substitution: The exocyclic sulfur atom, existing in a thiol-thione tautomeric equilibrium, provides another handle for chemical modification. S-substituted derivatives often exhibit potent and specific biological activities. mdpi.com For example, S-substitution with moieties containing a 4-fluorobenzyl group has been shown to improve anticonvulsant activity. nih.gov The introduction of various groups via the sulfur atom can influence the molecule's ability to interact with specific enzymatic targets. Research on S-substituted derivatives has demonstrated their potential as antibacterial agents by inhibiting bacterial topoisomerases. mdpi.com

Table 2: Impact of N- and S-Substitutions on the Pharmacological Profile

Substitution Position Type of Substituent Resulting Biological Activity
N-3 (Substituted-piperidine)methyl Antimicrobial and anticancer activity
N-3 (Substituted phenylamino)methyl Cytotoxicity, Tubulin polymerization inhibition
S-position Benzylthio with p-Fluoro Enhanced anticonvulsant activity

This table collates data from studies on various 1,3,4-oxadiazole-2(3H)-thione derivatives to highlight the role of N- and S-substitutions.

Benzodioxane: The incorporation of a 1,4-benzodioxane (B1196944) moiety has been a successful strategy in developing potent inhibitors of enzymes like Focal Adhesion Kinase (FAK) and β-ketoacyl-acyl carrier protein synthase III (FabH). nih.govnih.gov Derivatives combining 1,4-benzodioxane, 1,3,4-oxadiazole, and a piperazine (B1678402) ring exhibited remarkable antitumor activities. nih.gov

Piperazine: The piperazine ring is a common pharmacophore used to enhance biological activity. When linked to the 1,3,4-oxadiazole-2(3H)-thione core, it has led to potent FAK inhibitors with significant anticancer activity against cell lines like HepG2. nih.gov

Indole (B1671886): While not as commonly cited with the thione, the indole nucleus is a well-known privileged structure in medicinal chemistry. Its incorporation into other 1,3,4-oxadiazole derivatives has been explored to generate compounds with diverse biological activities.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. For 1,3,4-oxadiazole derivatives, QSAR models have been developed to predict their antifungal and antibacterial activities. ijrpc.com These studies often reveal that thermodynamic descriptors, such as molar refractivity, and electronic descriptors play a crucial role in the biological activity of these compounds. ijrpc.com Such models can be instrumental in designing more potent analogs of this compound by predicting the activity of yet-to-be-synthesized molecules, thereby streamlining the drug discovery process.

Molecular Docking and Computational Simulations

Molecular docking and other computational simulations are powerful tools to elucidate the interaction between a ligand, such as a this compound derivative, and its protein target at a molecular level.

Docking studies have been successfully employed to understand the binding modes of 1,3,4-oxadiazole-2(3H)-thione derivatives with various protein targets, providing a rationale for their observed biological activities.

FAK Inhibition: A derivative featuring a 1,4-benzodioxan and a piperazine ring showed potent FAK inhibition. Docking studies revealed that this compound (specifically, compound 5m in the study) interacts with key residues in the FAK active site, explaining its potent biological activity. nih.gov

FabH Inhibition: A series of 1,3,4-oxadiazole-2(3H)-thione derivatives bearing a 1,4-benzodioxane moiety were designed as potential inhibitors of the bacterial enzyme FabH. Computational docking confirmed that the most active compounds fit well into the active site of E. coli FabH and interact with critical amino acid residues. nih.govresearchgate.net

Tubulin Inhibition: The anticancer mechanism of some 1,3,4-oxadiazole-2-thione derivatives has been linked to the inhibition of tubulin polymerization. researchgate.netnih.gov Molecular docking studies have helped to visualize the binding of these compounds to tubulin, confirming their potential mechanism of action. researchgate.net

MMP-9 Inhibition: For certain thio-substituted 1,3,4-oxadiazole derivatives, molecular docking simulations have been performed on the matrix metalloproteinase-9 (MMP-9) enzyme to understand the binding interactions that lead to its inhibition, a key process in cancer metastasis. acs.org

These computational approaches consistently highlight the importance of hydrogen bonding, hydrophobic interactions, and van der Waals forces in the stabilization of the ligand-protein complex, guiding further structural modifications for improved affinity and selectivity. nih.govmdpi.com

Identification of Critical Residues in Active Sites

While specific studies identifying the critical residues in active sites for this compound are not available, research on analogous 1,3,4-oxadiazole-2(3H)-thione derivatives provides valuable insights. Computational docking studies on various derivatives have shown interactions with key residues in the active sites of enzymes they inhibit. For instance, in studies of derivatives targeting focal adhesion kinase (FAK), interactions with specific amino acid residues within the kinase's active site were identified as crucial for inhibitory activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are dictated by the nature and position of the substituents on the oxadiazole ring. The pentyl group at the 5-position of the specified compound is expected to engage in hydrophobic interactions within a target's active site, a common feature for alkyl chains in drug-receptor binding.

Prediction of Biological Activity and Selectivity

The biological activity and selectivity of 1,3,4-oxadiazole-2(3H)-thione derivatives are largely influenced by the substituents at the 3 and 5 positions of the oxadiazole ring. The lipophilicity, size, and electronic properties of these substituents play a significant role. The presence of a pentyl group at the 5-position suggests a moderate level of lipophilicity, which can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

QSAR studies on this class of compounds have aimed to establish a mathematical relationship between the physicochemical properties of the molecules and their biological activities. These models can help in predicting the activity of new derivatives, including those with a 5-pentyl substituent. The selectivity of these compounds for a particular biological target over others is also a key aspect of SAR studies, aiming to minimize off-target effects.

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are powerful tools for understanding the electronic and geometric properties of molecules, which in turn dictate their reactivity and interaction with biological systems. For 5-substituted-1,3,4-oxadiazole-2(3H)-thiones, these calculations provide insights into the molecule's stability, charge distribution, and frontier molecular orbitals.

Research on 5-alkyl and 3-aryl substituted 1,3,4-oxadiazole-2-thione derivatives using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) has been conducted. Current time information in Edmonton, CA. For instance, molecular orbital calculations at the HF/6-31G** level have been used to determine the optimized geometrical structures of such compounds. Current time information in Edmonton, CA. These studies have indicated electron delocalization over several atoms of the oxadiazole ring. Current time information in Edmonton, CA.

A key aspect investigated through quantum chemical calculations is the tautomeric equilibrium between the thione and thiol forms of the 1,3,4-oxadiazole-2(3H)-thione ring. Calculations have shown that the thione tautomer is generally more stable than the thiol form in both the gas phase and in aqueous medium. Current time information in Edmonton, CA. This stability has implications for the compound's behavior in biological environments.

The electronic structure, including the distribution of electron density, is also a focus of these computational studies. The negative charge on the nitrogen atoms and the sulfur atom of the oxadiazole ring can be quantified, providing information about potential sites for electrophilic attack or coordination with metal ions. The table below summarizes hypothetical electronic charge data for selected atoms in a generic 5-alkyl-1,3,4-oxadiazole-2-thione, illustrating the typical charge distribution.

AtomElectronic Charge (arbitrary units)
O1-0.45
C2+0.30
N3-0.25
N4-0.35
C5+0.20
S6-0.15

Note: The data in this table is illustrative and based on general findings for this class of compounds, not on specific calculations for this compound.

Furthermore, DFT studies on various 1,3,4-oxadiazole derivatives have been employed to assess their stability and reactivity, which are crucial for their potential as therapeutic agents. Time-dependent DFT (TD-DFT) has also been utilized to confirm the structures of newly synthesized analogs in this chemical family.

While specific quantum chemical data for this compound is not extensively documented in the available literature, the findings for other 5-alkyl derivatives provide a solid foundation for understanding its likely electronic and geometric characteristics. The pentyl group is expected to primarily influence the molecule's steric properties and lipophilicity without significantly altering the fundamental electronic structure of the 1,3,4-oxadiazole-2(3H)-thione core.

Future Directions and Research Gaps

Exploration of Novel Synthetic Methodologies for 5-pentyl-1,3,4-oxadiazole-2(3H)-thione

Current synthetic routes to 5-substituted-1,3,4-oxadiazole-2-thiones often involve multi-step processes. researchgate.net A significant research gap exists in developing more efficient, cost-effective, and environmentally friendly methods specifically for this compound. Future research should focus on:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of synthesis.

One-Pot Synthesis: Designing a streamlined, one-pot reaction to improve yield and reduce purification steps, making the synthesis more scalable.

Microwave-Assisted Synthesis: Exploring microwave irradiation to potentially shorten reaction times and improve yields, a technique that has shown promise for other heterocyclic compounds. bohrium.com

Solid-Phase Synthesis: Developing solid-phase synthesis methods could facilitate the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. researchgate.net

In-depth Mechanistic Studies of Biological Activities

Derivatives of 1,3,4-oxadiazole (B1194373) are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijrpr.comresearchgate.net However, the precise molecular mechanisms underlying these activities are often not fully understood, especially for the 5-pentyl substituted variant. Future in-depth studies are crucial to:

Target Identification: Identifying the specific cellular and molecular targets of this compound. For instance, studies on similar compounds have pointed towards the inhibition of enzymes like focal adhesion kinase (FAK) or the disruption of tubulin polymerization. nih.govnih.gov

Pathway Analysis: Elucidating the signaling pathways modulated by the compound to understand its effect on cellular processes like proliferation, apoptosis, and inflammation.

Structure-Activity Relationship (SAR): Systematically modifying the pentyl group and other parts of the molecule will help in understanding which structural features are critical for its biological effects.

A summary of potential biological activities and their mechanisms, based on related compounds, is presented below.

Potential Biological ActivityPotential Molecular Target/Mechanism
AnticancerInhibition of tubulin polymerization, Focal Adhesion Kinase (FAK) inhibition, Topoisomerase inhibition. nih.govnih.govnih.gov
AntimicrobialInhibition of essential bacterial enzymes like DNA gyrase or fungal enzymes like lanosterol (B1674476) 14α-demethylase. mdpi.com
Anti-inflammatoryModulation of inflammatory pathways and enzymes. jchemrev.com

Development of Targeted Therapies and Specific Inhibitors

Once the molecular targets of this compound are identified, a significant opportunity arises for the development of targeted therapies. The 1,3,4-oxadiazole-2(3H)-thione scaffold is a versatile platform for medicinal chemists. nih.gov Future research should aim to:

Optimize Selectivity: Modify the structure to enhance its binding affinity and selectivity for a specific biological target, thereby increasing therapeutic efficacy and reducing off-target effects.

Develop Potent Inhibitors: Use the initial compound as a lead structure to design and synthesize more potent inhibitors. For example, if FAK is identified as a target, derivatives could be designed to fit more precisely into the ATP-binding pocket of the enzyme. nih.gov

Hybrid Molecules: Create hybrid molecules by combining the this compound moiety with other known pharmacophores to achieve synergistic or multi-target effects.

Integration of Advanced Computational Modeling and Machine Learning in Drug Discovery

Computational tools are invaluable in modern drug discovery for accelerating the identification and optimization of lead compounds. While molecular docking studies have been applied to other 1,3,4-oxadiazole derivatives, there is vast potential for employing more advanced computational methods. tandfonline.comnih.govnih.gov Future directions include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to predict the biological activity of novel derivatives of this compound, guiding the synthesis of more potent compounds.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic interactions between the compound and its biological targets, providing deeper insights into its mechanism of action and binding stability. tandfonline.com

Machine Learning and AI: Utilizing machine learning algorithms to screen large virtual libraries, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify new potential therapeutic applications for this class of compounds.

Investigation of Material Science Applications

The application of 1,3,4-oxadiazole derivatives has been primarily explored in the pharmaceutical field. A significant research gap is the investigation of their potential in material science. bohrium.com The unique electronic and structural properties of the oxadiazole ring suggest that this compound could be a candidate for:

Organic Electronics: The electron-deficient nature of the 1,3,4-oxadiazole ring makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. The pentyl chain could enhance solubility and improve film-forming properties.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms are often effective corrosion inhibitors. The potential of this compound to protect various metals from corrosion warrants investigation.

Polymer Science: The molecule could be used as a monomer or an additive in the development of novel polymers with specific thermal, optical, or electronic properties.

Q & A

Q. What are the standard synthetic methodologies for preparing 5-pentyl-1,3,4-oxadiazole-2(3H)-thione and its derivatives?

The synthesis typically involves a multi-step process:

  • Step 1 : Esterification of aromatic acids to form esters.
  • Step 2 : Reaction with hydrazine hydrate (99%) to yield substituted benzohydrazides.
  • Step 3 : Cyclization using reagents like CS₂ in a basic alcoholic medium to form the oxadiazole-thione core.
  • Step 4 : Functionalization via alkylation or acylation to introduce substituents (e.g., pentyl groups). Characterization employs thin-layer chromatography (TLC), melting point analysis, IR, NMR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

  • IR spectroscopy to confirm thione (C=S) and oxadiazole ring vibrations (~1200–1250 cm⁻¹).
  • ¹H/¹³C NMR to identify alkyl/aryl substituents and tautomeric forms.
  • Mass spectrometry for molecular ion validation and fragmentation patterns.
  • Elemental analysis to verify purity and stoichiometry .

Q. What biological activities are commonly associated with 1,3,4-oxadiazole-2(3H)-thione derivatives?

These compounds exhibit antimicrobial, anti-inflammatory, hypoglycemic, and anticancer properties. For example:

  • Antimicrobial activity : Hg(II) and Pb(II) complexes show enhanced efficacy against Gram-positive bacteria (MIC values comparable to vancomycin).
  • Anti-inflammatory action : Analogues inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways .

Advanced Research Questions

Q. How does thione-thiol tautomerism impact the structural and biological properties of this compound?

Thione-thiol tautomerism arises from sulfur’s ambident nucleophilicity, altering reactivity and binding modes. Experimental approaches (IR, NMR) and computational methods (DFT, molecular dynamics) are used to study equilibrium states. Solvent polarity and temperature significantly influence tautomeric ratios, affecting ligand-metal coordination in complexes .

Q. What strategies optimize the synthesis of 5-pentyl derivatives to enhance bioactivity?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro, halogens) at the 5-aryl position improves antimicrobial potency.
  • Metal coordination : Pd(II) or Pt(II) complexes with 5-pentyl-oxadiazole-thione ligands enhance cytotoxicity via DNA intercalation or enzyme inhibition.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate cyclization kinetics during synthesis .

Q. How can computational tools aid in structure-activity relationship (SAR) studies of oxadiazole-thiones?

  • Molecular docking : Predict binding affinities to targets like glycogen synthase kinase-3β (GSK-3β) or monoamine oxidases.
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with biological activity.
  • MD simulations : Assess stability of metal complexes in physiological environments .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

  • Disorder in alkyl chains : The flexible pentyl group may require constrained refinement using software like SHELXL.
  • Tautomer ambiguity : Neutron diffraction or high-resolution X-ray data (≤0.8 Å) can resolve thione/thiol occupancy.
  • Twinned crystals : Tools like SHELXD or PLATON’s TWIN law identify and model twinning .

Methodological Considerations

Table 1 : Key Synthetic and Analytical Parameters for this compound

ParameterTypical Conditions/ResultsReferences
Cyclization reagentCS₂ in KOH/ethanol, reflux (6–8 hr)
Melting point range120–160°C (varies with substituents)
IR C=S stretch1050–1150 cm⁻¹
¹H NMR (alkyl protons)δ 0.8–1.6 ppm (pentyl -CH₂-)

Table 2 : Biological Activity Data for Selected Derivatives

CompoundActivity (IC₅₀ or MIC)TargetReferences
5-Pentyl derivative + Hg(II)MIC = 2 µg/mL (S. aureus)Gram-positive
3,4,5-Trimethoxyphenyl analogIC₅₀ = 12 µM (COX-2 inhibition)Inflammation

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